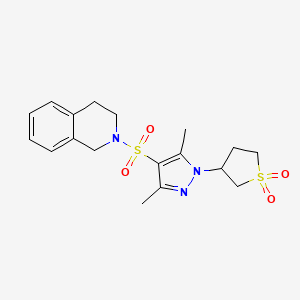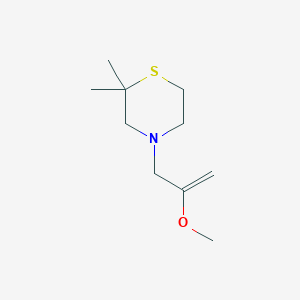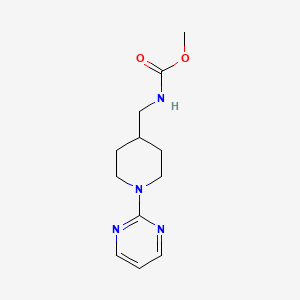![molecular formula C24H17FN4O3 B2817229 3-[4-(Benzyloxy)phenyl]-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole CAS No. 1251630-52-0](/img/structure/B2817229.png)
3-[4-(Benzyloxy)phenyl]-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[4-(Benzyloxy)phenyl]-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups. These include a benzyloxy group, a fluorophenyl group, and an oxadiazole ring. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the oxadiazole ring, which is a type of aromatic heterocycle. The fluorine atom on the phenyl ring is likely to be involved in hydrogen bonding interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the benzyloxy group could undergo nucleophilic substitution reactions, while the oxadiazole ring might participate in electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its lipophilicity, which could affect its solubility and permeability .Applications De Recherche Scientifique
Radiotracer Development and Imaging Studies
A study on the safety, dosimetry, and characteristics of a radiotracer targeting the sphingosine-1-phosphate receptor (S1PR) 1, indicative of its role in multiple sclerosis and other conditions, was conducted. This radiotracer, while not matching the exact compound , demonstrates the broader interest in developing and characterizing novel compounds for imaging and therapeutic purposes in neurology and inflammatory diseases (M. Brier et al., 2022).
Another example is the evaluation of [11C]HMS011 as a potential radioligand for AMPA receptors. Although not the specified compound, this study illustrates the ongoing research into identifying and characterizing new compounds that can bind to specific brain receptors, contributing to our understanding of their function and potential therapeutic targets (K. Takahata et al., 2017).
Pharmacokinetics and Metabolism Studies
Research into the disposition and metabolism of novel compounds, like SB-649868, an orexin 1 and 2 receptor antagonist, sheds light on the process of how such compounds are metabolized and excreted in humans. Although this study focuses on a different compound, it underscores the importance of pharmacokinetic studies in understanding the behavior of potential therapeutic agents within the body (C. Renzulli et al., 2011).
Neurodegenerative Disease Imaging
The study on PIB retention in frontotemporal dementia (FTD) versus Alzheimer's disease (AD) patients highlights the use of PET imaging to differentiate between these conditions. While not directly related to the compound , this research demonstrates the potential of chemical compounds in diagnosing and distinguishing between various neurodegenerative diseases (H. Engler et al., 2007).
Mécanisme D'action
Target of Action
Similar 1,2,4-oxadiazole derivatives have been reported to exhibit broad-spectrum biological activities, suggesting a potential for interaction with multiple targets .
Mode of Action
It’s known that 1,2,4-oxadiazole derivatives can interact with their targets in a variety of ways, often leading to changes in the function or activity of the target .
Biochemical Pathways
Given the broad biological activity of similar 1,2,4-oxadiazole derivatives, it’s likely that multiple pathways could be affected .
Result of Action
Similar 1,2,4-oxadiazole derivatives have been reported to exhibit antibacterial, antifungal, and nematocidal activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interaction with its targets .
Orientations Futures
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-5-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O3/c25-19-10-6-18(7-11-19)24-28-27-22(31-24)14-21-26-23(29-32-21)17-8-12-20(13-9-17)30-15-16-4-2-1-3-5-16/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCOFUANEOJJOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)CC4=NN=C(O4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B2817148.png)
![(2S)-2-[(N-Methyl-L-alpha-aspartyl)amino]-3-phenylpropionic acid 1-methyl ester](/img/structure/B2817150.png)
![4-piperidin-1-ylsulfonyl-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2817151.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-(morpholinosulfonyl)benzoate](/img/structure/B2817154.png)

![4-(azepan-1-ylsulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2817157.png)

![4-methoxy-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyrimidin-2-amine](/img/structure/B2817159.png)
![6-(2,4,5-Trichlorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2817162.png)
![2-Fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile](/img/structure/B2817163.png)


